molecular formula C6H14ClNO2 B112307 (R)-3-Amino-4-methylpentanoic acid hydrochloride CAS No. 219310-09-5

(R)-3-Amino-4-methylpentanoic acid hydrochloride

Cat. No. B112307
M. Wt: 167.63 g/mol
InChI Key: SLNFFBWDHRKWCB-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-3-Amino-4-methylpentanoic acid hydrochloride” is a specific form of an amino acid derivative. Amino acids are the building blocks of proteins and play many critical roles in your body. They’re needed for vital processes like the building of proteins and synthesis of hormones and neurotransmitters . The “R” denotes the configuration of the molecule, referring to the arrangement of atoms in the space. The “hydrochloride” part refers to a salt that typically forms when hydrochloric acid reacts with another compound .


Molecular Structure Analysis

The molecular structure of a compound like “®-3-Amino-4-methylpentanoic acid hydrochloride” would involve a specific arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, along with a chloride ion. The exact structure would depend on the specific locations of these atoms within the molecule .


Chemical Reactions Analysis

Amino acids, including derivatives like “®-3-Amino-4-methylpentanoic acid hydrochloride”, can participate in various chemical reactions. They can act as both bases and acids, meaning they can donate or accept protons. This property is crucial for their role in biochemical reactions in the body .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-3-Amino-4-methylpentanoic acid hydrochloride” would depend on its specific molecular structure. Factors that could influence these properties include its size, charge, polarity, and the specific arrangement of its atoms .

Scientific Research Applications

Synthesis and Structural Studies

  • (R)-3-Amino-4-methylpentanoic acid hydrochloride has been involved in stereoselective reactions, specifically in the stereoselective aldol reaction of doubly deprotonated (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (Hytra), yielding (R)-(+)-3-hydroxy-4-methylpentanoic acid. The study detailed the reaction conditions and byproducts, providing insights into reaction mechanisms and stereochemistry (Braun & Gräf, 2003).

Chemical Synthesis and Analysis

  • The compound has been used in the synthesis of diastereomers of 3-amino-2-hydroxy-6-methylheptanoic acid (AHMHA), a new amino acid unit in perthamides C and D. The study conducted a structural and stereochemical revision of perthamides C and D based on the synthesis and comparison of NMR data, optical rotation data, and Marfey’s analysis (Sepe et al., 2010).

Pharmaceutical Research and Development

  • Research on derivatives of γ-aminobutyric acid, closely related to (R)-3-Amino-4-methylpentanoic acid hydrochloride, has found pharmacological activity. For instance, 4-amino-3-phenylbutanoic acid hydrochloride (Phenibut) is recognized for its nootropic effects, while 4-amino-3-(4-chlorophenyl)butanoic acid (Baclofen) is known for its myorelaxant and analgesic properties. The study provides insights into the synthesis and potential applications of these derivatives (Vasil'eva et al., 2016).

Bioactive Compound Synthesis

  • The compound has been part of the synthesis of various bioactive compounds, including nitrogenous compounds isolated from the deep-sea-derived fungus Leptosphaeria sp. SCSIO 41005. These compounds were evaluated for their cytotoxic and antiviral activities, showcasing the compound's role in the discovery and development of potential therapeutic agents (Luo, Zhou, & Liu, 2018).

Safety And Hazards

The safety and hazards associated with a compound like “®-3-Amino-4-methylpentanoic acid hydrochloride” would depend on factors like its toxicity, reactivity, and potential for causing allergic reactions. Hydrochloric acid, for example, can cause burns and other injuries upon contact .

Future Directions

The future directions for research into a compound like “®-3-Amino-4-methylpentanoic acid hydrochloride” could be vast. Potential areas of interest might include exploring its biological activity, developing methods for its synthesis, and investigating its potential therapeutic applications .

properties

IUPAC Name

(3R)-3-amino-4-methylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)3-6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNFFBWDHRKWCB-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346572
Record name L-beta-Homovaline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-4-methylpentanoic acid hydrochloride

CAS RN

219310-09-5
Record name L-beta-Homovaline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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